molecular formula C13H10F3NO3 B2358863 Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881932-92-9

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2358863
CAS No.: 881932-92-9
M. Wt: 285.222
InChI Key: PYMLUGXBLMXHDQ-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate” is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities . Quinolines are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. Various synthetic methodologies have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The trifluoromethylation of 4-iodo-7-chloroquinoline by action of trifluoromethylcopper(I)phenanthroline complex represents a modern way to 4-trifluoromethyl-7-chloroquinoline .


Molecular Structure Analysis

Quinoline-2,4-diones, a class of compounds related to the molecule , display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinolines have been found to undergo various chemical reactions. For example, quinoline N-oxides can undergo a highly chemoselective deoxygenation using Hantzsch esters as the stoichiometric reductants . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of quinoline derivatives for their antimicrobial properties. For instance, a study detailed the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their antituberculosis activity. The presence of certain substituents on the quinoxaline nucleus significantly affected the in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new antituberculosis agents (Jaso et al., 2005).

Organic Synthesis and Medicinal Chemistry Applications

Another research focused on the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which led to the discovery of compounds with high inhibition of Hepatitis B Virus replication. This highlights the chemical versatility of quinoline derivatives in synthesizing compounds with significant biological activities (Kovalenko et al., 2020).

Development of Pharmaceutically Active Compounds

The practical and large-scale synthesis of octahydrobenzo[g]quinoline derivatives, which are important intermediates for pharmaceutically active compounds, has been described. This showcases the role of quinoline derivatives in facilitating the synthesis of complex molecules for pharmaceutical applications (Bänziger et al., 2000).

Novel Synthetic Methods

Innovative synthetic methods for quinoline-2-carboxylates have been developed, such as a rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This method has been noted for its potential use in the pharmaceutical industry due to its ability to introduce a variety of functional groups into the quinoline core (Wang et al., 2018).

Cytotoxic Activity Against Cancer Cell Lines

A study on a new quinoline derivative isolated from the endophytic strain Streptomyces sp. neau50 revealed cytotoxicity against the human lung adenocarcinoma cell line A549, suggesting the potential of quinoline derivatives in cancer research (Wang et al., 2011).

Mechanism of Action

Target of Action

The primary targets of Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate are currently unknown. The compound belongs to the quinoline family, which is known for its wide range of biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group often enhances the biological activity of fluorinated compounds

Biochemical Pathways

Quinoline derivatives have been found to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting they may interact with multiple pathways . .

Pharmacokinetics

The compound’s molecular weight is 285.222, which is within the range generally favorable for oral bioavailability. The presence of the methoxy and trifluoromethyl groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body.

Result of Action

Given the known biological activities of quinoline derivatives , it is possible that this compound could have a range of effects at the molecular and cellular levels

Future Directions

Given the interesting pharmaceutical and biological activities of quinoline derivatives, future research could focus on further exploring the synthetic methodologies, biological activities, and potential applications of these compounds .

Properties

IUPAC Name

methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-19-11-8-4-3-7(13(14,15)16)5-10(8)17-6-9(11)12(18)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLUGXBLMXHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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